molecular formula C16H23N3O B3216122 2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine CAS No. 1170929-46-0

2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine

Cat. No.: B3216122
CAS No.: 1170929-46-0
M. Wt: 273.37 g/mol
InChI Key: RKFCLFZHYYSKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine is an organic compound that features a methoxyphenyl group and a pyrazolylmethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Ethanamine Backbone: The ethanamine backbone can be introduced via a reductive amination reaction, where the pyrazole derivative is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where the ethanamine derivative is reacted with a methoxyphenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the ethanamine backbone, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Methoxyphenyl halides, ethanamine derivatives, basic conditions.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-N-methyl-ethanamine: Similar structure but lacks the pyrazolylmethyl group.

    2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)propanamine: Similar structure but with a propanamine backbone instead of ethanamine.

Uniqueness

2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine is unique due to the presence of both the methoxyphenyl and pyrazolylmethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-12-16(13(2)19(3)18-12)11-17-9-8-14-6-5-7-15(10-14)20-4/h5-7,10,17H,8-9,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFCLFZHYYSKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNCCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(3-Methoxyphenyl)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.